molecular formula C7H11NO2 B2517142 1,5,5-Trimethylpyrrolidine-2,4-dione CAS No. 53617-96-2

1,5,5-Trimethylpyrrolidine-2,4-dione

Cat. No.: B2517142
CAS No.: 53617-96-2
M. Wt: 141.17
InChI Key: CRHAYGIHWLIQBI-UHFFFAOYSA-N
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Description

1,5,5-Trimethylpyrrolidine-2,4-dione is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen and oxygen atoms. This compound is part of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

1,5,5-Trimethylpyrrolidine-2,4-dione has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5,5-Trimethylpyrrolidine-2,4-dione can be synthesized through various methods. One common approach involves the Michael addition of ketones to N-substituted maleimide at room temperature in the presence of catalysts such as OtBU-l-threonine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 1,5,5-Trimethylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1,5,5-Trimethylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain proteins and enzymes. This interaction can lead to various biological responses, including inhibition of specific pathways and modulation of cellular processes .

Comparison with Similar Compounds

Uniqueness: 1,5,5-Trimethylpyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,5,5-trimethylpyrrolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2)5(9)4-6(10)8(7)3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHAYGIHWLIQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(=O)N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53617-96-2
Record name 1,5,5-trimethylpyrrolidine-2,4-dione
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